Comparative Potency in Cancer Cell Lines: Topoisomerase inhibitor 3 vs. Other 'Topoisomerase Inhibitor 3' Variants
Topoisomerase inhibitor 3 (compound 9) is reported to exhibit antiproliferative and antitumor activity, but specific IC50 values against cancer cell lines are not publicly disclosed . In contrast, Topoisomerase I inhibitor 3 (ZML-14) shows quantified cytotoxicity with IC50 values of 1.94 ± 0.09 μM (HepG2), 10.32 ± 0.39 μM (A2780), and 13.1 ± 0.96 μM (HeLa) [1]. Topoisomerase II inhibitor 3 (compound 6h) demonstrates IC50 values of 0.42 μM (MDA-MB-231), 1.10 μM (A549), and 0.15 μM (KG1) [2]. The lack of comparable potency data for compound 9 limits direct selection based on antiproliferative activity; users requiring well-characterized cytotoxicity should consider these alternatives.
| Evidence Dimension | Antiproliferative activity (IC50) in human cancer cell lines |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Topoisomerase I inhibitor 3 (ZML-14): HepG2 1.94±0.09 μM, A2780 10.32±0.39 μM, HeLa 13.1±0.96 μM; Topoisomerase II inhibitor 3 (6h): MDA-MB-231 0.42 μM, A549 1.10 μM, KG1 0.15 μM |
| Quantified Difference | Not calculable; target compound lacks reported values |
| Conditions | In vitro cytotoxicity assays; cell lines as specified |
Why This Matters
Procurement decisions for antiproliferative studies require quantitative potency benchmarks; the absence of such data for compound 9 necessitates justification based on other attributes or exploratory intent.
- [1] InvivoChem. Topoisomerase I inhibitor 3 (Compound ZML-14) In Vitro Activity Data. View Source
- [2] Chemsrc. Topoisomerase II inhibitor 3 (Compound 6h) Biological Activity. View Source
